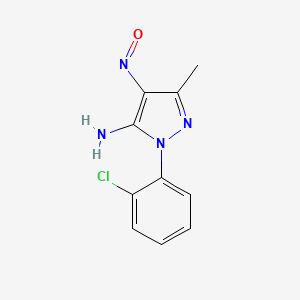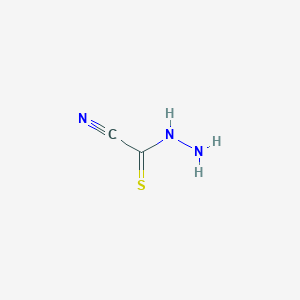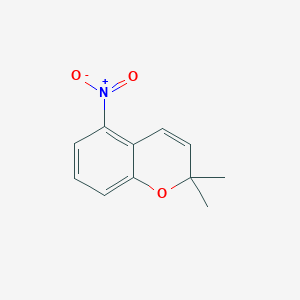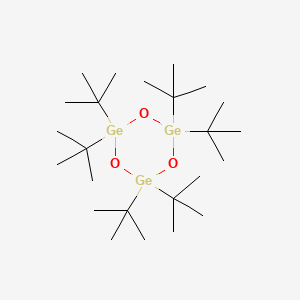![molecular formula C15H14ClNO4 B14422931 Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate CAS No. 80199-63-9](/img/no-structure.png)
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a chloro and a methoxyphenoxy group. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The carbamate group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Propyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
- Butyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
| 80199-63-9 | |
Formule moléculaire |
C15H14ClNO4 |
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
NIKZKGCQOICTSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)


